molecular formula C31H34N2O5 B13447609 Benzyl Benazepril

Benzyl Benazepril

Cat. No.: B13447609
M. Wt: 514.6 g/mol
InChI Key: WXEMOVJWLYJZTR-UHFFFAOYSA-N
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Description

Benzyl Benazepril is a compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is primarily used in the treatment of hypertension and heart failure. This compound is a prodrug, which means it is metabolized in the body to produce its active form, benazeprilat. This compound works by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl Benazepril involves several key steps. One common method is the condensation of two intermediates: 3-(S)-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one and ethyl ®-2-hydroxy-4-phenylbutyrate. These intermediates are condensed in the presence of a base to form this compound . The reaction typically occurs in a halogenated organic solvent, such as methylene chloride, and involves the use of N-methyl morpholine as a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the production of a highly pure product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Condensation and Hydrogenation

The synthesis begins with the condensation of (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one (11 ) and ethyl 3-benzoylacrylate (13a ) in toluene. This forms an intermediate subjected to hydrogenation using 10% Pd-C at 3 atm for 18 hours, yielding a diastereomeric mixture (SSS, SSR, SRS, SRR) .

Reaction StepConditionsOutcome
CondensationToluene, 18h stirringIntermediate formation
Hydrogenation3 atm H₂, Pd-C, 18hDiastereomeric mixture (SS/SR)

Subsequent lactonization and treatment with HCl gas in ethyl acetate at -10–10°C produce benazepril hydrochloride with >99% diastereomeric purity .

Esterification and Dynamic Kinetic Resolution

A critical step involves esterification of the intermediate (19 ) using carbonyldiimidazole (CDI) in solvents like toluene or ethyl acetate. Dynamic kinetic resolution optimizes the S,S-diastereomer yield by equilibrating intermediates under basic conditions (e.g., triethylamine in isopropanol at 60°C), achieving a 90:10 S,S:S,R ratio .

Asymmetric Aza-Michael Addition

A formal synthesis employs an asymmetric aza-Michael reaction between L-homophenylalanine ethyl ester (1 ) and methyl 4-(2-nitrophenyl)-4-oxo-but-2-enoate (6 ). Solvent choice significantly impacts diastereoselectivity:

SolventDiastereomeric Ratio (S,S:R,S)Conversion (%)
Dichloromethane4.20:196.0
Acetonitrile3.75:199.0
Ethanol2.15:198.0

This step yields (2S,3’S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester (8 ), a key intermediate .

Metabolic Reactions

Benazepril undergoes hepatic and renal transformations to exert pharmacological effects:

Hepatic Ester Cleavage

Benazepril is hydrolyzed by hepatic esterases to its active metabolite, benazeprilat. This conversion occurs within 0.5–1.5 hours post-administration, with 37% oral bioavailability .

Glucuronidation

Both benazepril and benazeprilat are conjugated with glucuronic acid, facilitating renal excretion. Approximately 20% of the dose is excreted as benazeprilat, while 11–12% undergoes nonrenal (biliary) clearance .

Crystallization and Salt Formation

The final step involves dissolving crude benazepril in acetone and treating with HCl gas to precipitate benazepril hydrochloride. Polymorph control (e.g., Form B) is achieved using C3–C10 ketones, yielding >98% purity with ≥80% crystallinity in the preferred Form B .

Mechanism of Action

Benzyl Benazepril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart . The active metabolite, benazeprilat, competes with angiotensin I for binding at the ACE, effectively blocking its activity .

Comparison with Similar Compounds

Benzyl Benazepril is compared with other ACE inhibitors such as lisinopril, enalapril, and ramipril.

Uniqueness

This compound is unique due to its specific chemical structure, which provides a balance between potency, duration of action, and side effect profile. Its ability to be converted into an active metabolite, benazeprilat, also contributes to its effectiveness in treating hypertension and heart failure .

List of Similar Compounds

  • Lisinopril
  • Enalapril
  • Ramipril
  • Quinapril
  • Perindopril

Properties

Molecular Formula

C31H34N2O5

Molecular Weight

514.6 g/mol

IUPAC Name

ethyl 2-[[2-oxo-1-(2-oxo-2-phenylmethoxyethyl)-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate

InChI

InChI=1S/C31H34N2O5/c1-2-37-31(36)27(19-17-23-11-5-3-6-12-23)32-26-20-18-25-15-9-10-16-28(25)33(30(26)35)21-29(34)38-22-24-13-7-4-8-14-24/h3-16,26-27,32H,2,17-22H2,1H3

InChI Key

WXEMOVJWLYJZTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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